3-benzyl-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that belongs to the class of imidazopyrimidine derivatives. These compounds are of significant interest in medicinal chemistry due to their potential therapeutic applications, particularly as kinase inhibitors and in the treatment of various diseases.
The compound is referenced in various scientific literature and patent documents, indicating its relevance in ongoing research and development in pharmacology and medicinal chemistry. Notably, it is related to other imidazo[2,1-f]purines, which have been investigated for their biological activities and potential as drug candidates .
The synthesis of 3-benzyl-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. Common methods include:
Technical details regarding specific reagents and conditions vary depending on the synthetic route chosen .
The molecular structure of 3-benzyl-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione includes:
The molecular formula is with a molecular weight of approximately 304.36 g/mol. The compound's structural representation can be visualized using chemical drawing software or databases such as PubChem .
The compound can participate in various chemical reactions typical for imidazopyrimidine derivatives:
These reactions are essential for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .
The mechanism of action for compounds like 3-benzyl-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves:
Data from studies indicate that such compounds can exhibit selective inhibition against certain kinase targets .
Relevant analyses often involve spectroscopy (e.g., NMR) to confirm structure and purity .
3-benzyl-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has potential applications in:
Its unique structure allows for modifications that can enhance efficacy and selectivity against specific biological targets .
This compound belongs to the imidazo[2,1-f]purine class, characterized by a fused bicyclic system comprising imidazole and purine rings. The core structure features:
Table 1: Atomic Coordination in Molecular Structure
Position | Substituent | Function |
---|---|---|
1 | Methyl group | Electron donation; steric influence on reactivity |
3 | Benzyl group | Enhances hydrophobic interactions; modulates target binding affinity |
6 | Methyl group | Steric shielding of reactive sites |
7 | Methyl group | Conformational stabilization |
8 | 2-Hydroxyethyl chain | Hydrogen-bonding capacity; solubility modulation |
The molecular formula is C₁₉H₂₁N₅O₃ (MW: 367.409 g/mol), confirmed via high-resolution mass spectrometry. Its InChIKey (QQVKJFLCOSCZDX-UHFFFAOYSA-N
) provides a unique identifier for database searches .
Initial synthetic efforts emerged in the mid-2000s, driven by kinase inhibitor research. Key milestones include:
Early interest centered on its imidazo[2,1-f]purine core as a purine-mimetic scaffold. Researchers prioritized this compound over simpler analogs (e.g., 1,7-dimethyl-8-(2-hydroxyethyl)-derivatives, CAS: 85592-14-9) due to its enhanced target selectivity from benzyl functionalization .
This compound exemplifies strategic modifications to purine-based pharmacophores:
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: